chemical structure and properties of piperazine 1-methyl-4-phenyl- oxalate
chemical structure and properties of piperazine 1-methyl-4-phenyl- oxalate
An In-depth Technical Guide to the Chemical Structure and Properties of 1-Methyl-4-phenylpiperazine Oxalate
Executive Summary
This technical guide provides a comprehensive overview of 1-methyl-4-phenylpiperazine oxalate, a salt form of the psychoactive compound 1-methyl-4-phenylpiperazine (MPP). The formation of an oxalate salt is a strategic approach in pharmaceutical development to enhance the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility, stability, and bioavailability.[1][2] This document delves into the chemical structure, physicochemical properties, a robust synthesis protocol, and detailed analytical methodologies for the characterization of this compound. The insights provided are grounded in established principles of pharmaceutical salt formation and analytical chemistry, designed to support researchers, scientists, and drug development professionals in their work with piperazine derivatives.
Introduction: The Rationale for Salt Formation
1-Methyl-4-phenylpiperazine (MPP) is a chemical entity featuring a piperazine core, known for its potential effects on the central nervous system.[3] The parent molecule, a colorless to pale yellow substance, exhibits solubility in organic solvents but has limited aqueous solubility, which can pose challenges for formulation and bioavailability.[3]
In pharmaceutical sciences, converting a basic or acidic API into a salt is a fundamental strategy to overcome such limitations.[2] The selection of a suitable counter-ion is a critical decision, guided by factors such as pKa, safety, and the desired physical properties of the final salt. Oxalic acid, a simple, non-chiral dicarboxylic acid, is a common choice for forming salts with basic APIs.[4][5] Its use can significantly improve aqueous solubility and dissolution rates, which are often correlated with enhanced bioavailability.[6] Furthermore, the formation of a crystalline oxalate salt can lead to a more stable solid form with consistent and predictable properties, which is highly desirable for manufacturing and regulatory purposes.[1]
This guide focuses specifically on the oxalate salt of MPP, exploring its synthesis from a theoretical and practical standpoint and outlining the necessary analytical controls to ensure its identity, purity, and quality.
Chemical Structure and Physicochemical Properties
The formation of 1-methyl-4-phenylpiperazine oxalate involves a proton transfer from the acidic carboxylic acid groups of oxalic acid to one or both of the basic nitrogen atoms of the MPP molecule. Given that MPP has two nitrogen atoms, it can be mono-protonated or di-protonated. A related compound, 1-methylpiperazine, has been shown to form a di-protonated salt with two hydrogen oxalate anions.[7]
Visualizing the Structure
The chemical structure of the likely di-protonated 1-methyl-4-phenylpiperazine cation with two hydrogen oxalate counter-ions is depicted below.
Caption: Proposed structure of 1-methyl-4-phenylpiperazin-1,4-diium bis(hydrogen oxalate).
Physicochemical Data Summary
The following table summarizes the key properties of the parent compounds and the predicted properties of the resulting oxalate salt.
| Property | 1-Methyl-4-phenylpiperazine (Base) | Oxalic Acid (Anhydrous) | 1-Methyl-4-phenylpiperazine Oxalate (1:2 Salt) |
| CAS Number | 3074-43-9[8][9] | 144-62-7 | Not Available |
| Molecular Formula | C₁₁H₁₆N₂[8] | C₂H₂O₄ | C₁₅H₂₀N₂O₈ |
| Molecular Weight | 176.26 g/mol [8] | 90.03 g/mol | 356.33 g/mol (Calculated) |
| Appearance | Colorless powder/liquid[3] | White crystals | Expected to be a white crystalline solid |
| Melting Point (°C) | Not Available[10] | 189.5 (decomposes) | To be determined experimentally (TBD) |
| Aqueous Solubility | Limited[3] | Soluble (108 g/L at 25°C) | Expected to be significantly higher than base |
Synthesis and Purification Protocol
The synthesis of 1-methyl-4-phenylpiperazine oxalate is a straightforward acid-base reaction. The following protocol is based on established methods for preparing piperazine-based oxalate salts.[7] The causality behind this experimental design is to ensure complete protonation and subsequent crystallization of the salt in high purity.
Workflow for Synthesis
Caption: Experimental workflow for the synthesis of 1-methyl-4-phenylpiperazine oxalate.
Step-by-Step Methodology
-
Reagent Preparation (Base Solution): In a 250 mL round-bottom flask, dissolve 10.0 g (56.7 mmol) of 1-methyl-4-phenylpiperazine in 100 mL of absolute ethanol. Gentle warming may be applied to facilitate dissolution.
-
Reagent Preparation (Acid Solution): In a separate 100 mL beaker, dissolve 10.2 g (113.4 mmol, 2.0 equivalents) of anhydrous oxalic acid in 40 mL of deionized water.
-
Salt Formation: While stirring the 1-methyl-4-phenylpiperazine solution, add the oxalic acid solution dropwise over 15 minutes. An exothermic reaction and precipitation may be observed.
-
Reaction Completion & Crystallization: Heat the resulting mixture to 60°C (333 K) and stir for 30 minutes to ensure the reaction is complete and to dissolve any fine precipitates.[7] Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
-
Isolation: Collect the resulting white crystalline solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake with two 20 mL portions of cold ethanol to remove any unreacted starting materials. The choice of cold ethanol is crucial as the salt is expected to have low solubility in it, thus minimizing product loss while washing away impurities.
-
Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight.
Analytical Characterization
A suite of analytical techniques is required to confirm the identity, purity, and structure of the synthesized salt. This represents a self-validating system where orthogonal methods provide confirmatory evidence.
Analytical Workflow
Caption: Workflow for the analytical characterization of the oxalate salt.
Expected Analytical Results
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Expected Signals: The IR spectrum should provide clear evidence of salt formation. Key features to look for include:
-
Broad absorption bands in the 2500-3000 cm⁻¹ region, corresponding to the N⁺-H stretches of the protonated piperazinium cation.
-
Strong, asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) group, typically appearing around 1600-1650 cm⁻¹ and 1300-1400 cm⁻¹, respectively. These will be distinct from the sharp C=O stretch of free carboxylic acid (~1700-1750 cm⁻¹).
-
-
Causality: The shift from a carboxylic acid C=O peak to carboxylate anion peaks is definitive proof of proton transfer from the acid to the base.[6]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (in D₂O or DMSO-d₆):
-
¹H NMR: The proton NMR spectrum will confirm the structure of the organic cation.
-
Signals corresponding to the phenyl group protons (aromatic region, ~7.0-7.5 ppm).
-
Signals for the piperazine ring protons, which will likely be shifted downfield compared to the free base due to the deshielding effect of the adjacent positive charges on the nitrogen atoms. Protons on carbons adjacent to nitrogen may appear around 3.0-4.0 ppm.[11]
-
A singlet for the N-methyl group protons, also shifted downfield (~2.8-3.0 ppm).
-
-
¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon atom in the 1-methyl-4-phenylpiperazine cation. Similar to ¹H NMR, carbons adjacent to the protonated nitrogens will be shifted downfield.
-
-
Mass Spectrometry (MS):
-
Methodology: Electrospray ionization (ESI) in positive ion mode is the preferred method.
-
Expected Result: The analysis will not show the intact salt but will detect the cation. A prominent peak at m/z 177.13, corresponding to the protonated molecular ion [C₁₁H₁₆N₂ + H]⁺ of the 1-methyl-4-phenylpiperazine base, is expected.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the synthesized salt and quantify any residual starting materials or by-products.
-
Protocol Outline: A reversed-phase HPLC method with UV detection is appropriate.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid or ammonium acetate).
-
Detection: UV at a wavelength where the phenyl group absorbs, typically around 254 nm.
-
Standard: A reference standard of 1-methyl-4-phenylpiperazine should be used for peak identification and quantification.
-
-
Validation: The method should be validated for linearity, accuracy, and precision as per standard pharmaceutical practices.[12]
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the melting point and assess the thermal stability of the salt.
-
Expected Result: The DSC thermogram should show a single, sharp endothermic peak corresponding to the melting point of the crystalline salt.[6] A melting point that is distinct from either of the starting materials provides strong evidence for the formation of a new, unique crystalline entity.
-
Potential Applications and Future Directions
The primary application for 1-methyl-4-phenylpiperazine oxalate lies within neuroscience research and preclinical drug development. As a salt form with potentially enhanced aqueous solubility and a stable crystalline structure, it is a more suitable candidate for in vivo studies than the parent free base. Its utility could be explored in:
-
Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of MPP.
-
In Vivo Efficacy Models: Assessing the pharmacological effects of MPP in animal models of neurological disorders.
-
Formulation Development: Serving as the starting material for developing oral or parenteral dosage forms.
Future research should focus on a full solid-state characterization, including single-crystal X-ray diffraction to unambiguously determine the crystal structure and stoichiometry, and comprehensive stability studies under various temperature and humidity conditions.
Safety and Handling
-
1-Methyl-4-phenylpiperazine (Base): May pose health risks if ingested or inhaled.[3]
-
Oxalic Acid: Harmful if swallowed or in contact with skin and can cause serious eye damage.
-
Oxalate Salt: Should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
References
-
El-Shabouri, S. R., Mohamed, F. A., & Mohamed, A. M. (1987). A rapid spectrophotometric method for determination of piperazine. Talanta, 34(11), 968-970. [Link]
-
A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences, 1(3), 1-9. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2017). ResearchGate. [Link]
-
Muralikrishna, U., & Sastry, C. S. (2009). A colorimetric method for the determination of piperazine in pharmaceutical formulations. Indian Journal of Pharmaceutical Sciences, 71(4), 453-455. [Link]
-
Gagniere, E., et al. (2025). Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. Molecules, 30(10), 2235. [Link]
- Process of preparing active pharmaceutical ingredient salts. (2020).
-
General Information. (2012). The Royal Society of Chemistry. [Link]
-
S. Butt, et al. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design, 21(3), 1837-1854. [Link]
-
S. M. Berge, L. D. Bighley, & D. C. Monkhouse. (1977). Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 66(1), 1-19. [Link]
- Oxalate salt of ruxolitinib. (2016).
-
PubChem. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324. [Link]
-
Essid, M., et al. (2014). 1-Methylpiperazine-1,4-dium bis(hydrogen oxalate). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o269. [Link]
- A process for preparing 1-methyl-3-phenylpiperazine. (2004).
-
NIST. Piperazine, 1-methyl-4-nitroso-. [Link]
-
Role of Non-Covalent Interactions in Novel Supramolecular Compound, Bis(4-phenylpiperazin-1-ium) Oxalate Dihydrate: Synthesis, Molecular Structure, Thermal Characterization, Spectroscopic Properties and Quantum Chemical Study. (2023). ResearchGate. [Link]
-
Alver, O., Parlak, C., & Senyel, M. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 793-801. [Link]
-
1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. academic.oup.com [academic.oup.com]
- 4. US10881616B2 - Process of preparing active pharmaceutical ingredient salts - Google Patents [patents.google.com]
- 5. WO2016026974A1 - Oxalate salt of ruxolitinib - Google Patents [patents.google.com]
- 6. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Methylpiperazine-1,4-dium bis(hydrogen oxalate) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. 1-Methyl-4-phenylpiperazine | 3074-43-9 [chemicalbook.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
